molecular formula C12H14O6S B14555911 Dimethyl 2-(benzenesulfonyl)butanedioate CAS No. 62163-88-6

Dimethyl 2-(benzenesulfonyl)butanedioate

Cat. No.: B14555911
CAS No.: 62163-88-6
M. Wt: 286.30 g/mol
InChI Key: AOSASQBKIFRGAG-UHFFFAOYSA-N
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Description

Dimethyl 2-(benzenesulfonyl)butanedioate is an organic compound with the molecular formula C12H14O6S. It is a derivative of butanedioic acid, where two of the hydrogen atoms are replaced by benzenesulfonyl and dimethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(benzenesulfonyl)butanedioate typically involves the esterification of butanedioic acid derivatives with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of dimethyl 2-(benzenesulfonyl)butanedioate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester groups may also undergo hydrolysis, releasing butanedioic acid derivatives that can participate in various metabolic pathways .

Comparison with Similar Compounds

Properties

CAS No.

62163-88-6

Molecular Formula

C12H14O6S

Molecular Weight

286.30 g/mol

IUPAC Name

dimethyl 2-(benzenesulfonyl)butanedioate

InChI

InChI=1S/C12H14O6S/c1-17-11(13)8-10(12(14)18-2)19(15,16)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3

InChI Key

AOSASQBKIFRGAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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